1,2,4,5-Tetrakis(tert-butylthio)benzene

概述

描述

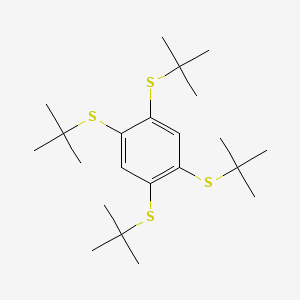

1,2,4,5-Tetrakis(tert-butylthio)benzene: is an organic compound with the molecular formula C22H38S4 It is characterized by the presence of four tert-butylthio groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(tert-butylthio)benzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures (120-160°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .

化学反应分析

Types of Reactions: 1,2,4,5-Tetrakis(tert-butylthio)benzene undergoes various chemical reactions, including:

Oxidation: The tert-butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted benzene derivatives.

Reduction: Thiols.

科学研究应用

Synthetic Applications

-

Building Block for Functional Materials:

The compound serves as a crucial precursor in the synthesis of various functional materials including:- Fluorescent Dyes: It is utilized in the formation of benzo[1,2-d;4,5-d′]bis[1,3]dithioles which are known for their large Stokes shifts, making them suitable for applications in super-resolution microscopy such as stimulated emission depletion (STED) microscopy .

- Conjugated Polymers: These polymers exhibit fluorescence upon oxidation and are being explored for use in oxidant sensing applications .

-

Synthesis of Triarylmethyl Radicals:

Triarylmethyl radicals (TAM-radicals), derived from 1,2,4,5-tetrakis(tert-butylthio)benzene, are highly stable radicals used in:- Electron Paramagnetic Resonance (EPR): They facilitate site-directed spin labeling of biomolecules for structural determination in vitro and within cells .

- Sensing Applications: These radicals serve as sensors for local oxygen concentrations and pH levels, as well as polarizing agents for dynamic nuclear polarization (DNP) .

-

Odorless Synthesis:

The compound is involved in reactions that utilize S-tert-butyl isothiouronium bromide as a thiolate source. This method allows for odorless access to thioketals and improves yields significantly compared to traditional methods that use malodorous reagents like tert-butyl thiol .

Material Science Applications

-

Magnetic Materials:

Recent studies have indicated that TAM radicals incorporating benzo[1,2-d;4,5-d′]bis[1,3]dithiol moieties can be designed for magnetic materials and information transfer applications . -

Organic Photovoltaics:

The compound's derivatives are being researched for use in organic photovoltaic devices due to their desirable electronic properties and stability under operational conditions.

Case Studies

作用机制

The mechanism of action of 1,2,4,5-Tetrakis(tert-butylthio)benzene involves its interaction with molecular targets through its tert-butylthio groups. These groups can participate in various chemical reactions, including oxidation and substitution, which can modulate the activity of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

- 1,2,4,5-Tetrakis(methylthio)benzene

- 1,2,4,5-Tetrakis(ethylthio)benzene

- 1,2,4,5-Tetrakis(propylthio)benzene

Comparison: 1,2,4,5-Tetrakis(tert-butylthio)benzene is unique due to the presence of bulky tert-butylthio groups, which provide steric hindrance and influence the compound’s reactivity and stability.

生物活性

1,2,4,5-Tetrakis(tert-butylthio)benzene (TBTB) is an organic compound characterized by its unique structure, which includes four tert-butylthio groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of TBTB is , and its structure contributes to significant steric hindrance which influences its reactivity and interaction with biological targets. The tert-butylthio groups can undergo oxidation and substitution reactions, allowing TBTB to modulate the activity of enzymes and other biomolecules through redox mechanisms.

Chemical Reactions

- Oxidation : TBTB can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Substitution : The tert-butylthio groups can be replaced by other functional groups through nucleophilic substitution.

- Reduction : The compound can be reduced to thiols using reducing agents like lithium aluminum hydride.

Biological Activity

Research into the biological activity of TBTB highlights several potential therapeutic properties:

- Antioxidant Activity : TBTB has been studied for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that TBTB may inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Enzyme Interaction : The compound's tert-butylthio groups may interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of TBTB:

- Antioxidant Studies : In vitro assays demonstrated that TBTB exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The mechanism was attributed to the donation of hydrogen atoms from the tert-butylthio groups, neutralizing reactive oxygen species (ROS) .

- Anticancer Research : A study investigated TBTB's effects on human breast cancer cells (MCF-7). Results showed that TBTB treatment led to a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer drugs .

- Enzyme Inhibition : Research indicated that TBTB acts as a competitive inhibitor of CYP2D6 and CYP3A4 enzymes. This finding is crucial for understanding drug interactions and metabolic pathways involving TBTB .

Comparative Analysis

To better understand the biological activity of TBTB, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Four bulky tert-butylthio groups | Antioxidant, anticancer potential |

| 1,2,4,5-Tetrakis(methylthio)benzene | Smaller methylthio groups | Limited biological activity |

| 1,3,5-Tris(tert-butylthio)benzene | Three tert-butylthio groups | Similar antioxidant properties |

常见问题

Q. Basic: What are the common synthetic routes for 1,2,4,5-Tetrakis(tert-butylthio)benzene, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via C–S cross-coupling reactions using brominated precursors (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene) and tert-butylthiol derivatives. Reaction optimization involves:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

- Solvents : Tetrachloromethane or DMF are common, with temperature control (e.g., 77°C) to avoid side reactions .

- Stoichiometry : Excess tert-butylthiol ensures complete substitution of bromine atoms, improving yield (reported up to 97% purity) .

Key Challenge : Oxidative degradation of intermediates requires inert atmospheres (N₂/Ar) to stabilize thiobenzene derivatives .

Q. Advanced: How does this compound serve as a precursor for magnetic materials, and what challenges exist in its oxidative stability?

Answer :

this compound is critical for synthesizing benzo[1,2-d;4,5-d′]bis[1,3]dithioles , which exhibit magnetic and charge-transfer properties . Challenges include:

- Oxidative Degradation : The parent tetrathiobenzene is unstable, necessitating rapid in-situ conversion to thioketals .

- Stabilization Strategies : Use of bulky tert-butyl groups reduces steric strain and electron-deficient aromatic cores to mitigate oxidation .

Methodology : Monitor reaction progress via ¹H NMR to detect degradation byproducts and adjust reaction timelines .

Q. Basic: What spectroscopic techniques are effective for characterizing this compound and its derivatives?

Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms tert-butylthio group integration .

- FT-IR : Detects C–S stretching vibrations (~600–700 cm⁻¹) and tert-butyl C–H bonds .

- XPS : Validates sulfur oxidation states in coordination polymers (e.g., Ni-btt derivatives) .

Note : For crystallographic analysis, single-crystal X-ray diffraction resolves Br···Br and C–H···π interactions in brominated analogs .

Q. Advanced: How can DFT calculations elucidate the electronic structure of derivatives?

Answer :

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

- Electron Density Distribution : Localization on sulfur atoms influences redox activity .

- Thermochemical Properties : Atomization energies and ionization potentials correlate with experimental data (average error <2.4 kcal/mol) .

Application : Optimize ligand geometries in MOFs (e.g., Zr-CAU-24) to predict luminescent behavior .

Q. Basic: What considerations are vital for synthesizing coordination polymers using this compound?

Answer :

- Ligand Design : The tetrahedral symmetry of this compound facilitates scu-topology MOFs with metals like Zr⁴+ or Ce⁴+ .

- Reaction Conditions : Mild temperatures (25–80°C) and aqueous/organic solvent mixtures prevent ligand decomposition .

- Characterization : Use PXRD and BET analysis to confirm porosity and topology .

Q. Advanced: How do backbone modifications affect thermoelectric properties in coordination polymers?

Answer :

Substituting tert-butylthio groups with isopropylthio alters charge transport :

- Bandgap Tuning : XPS reveals sulfur-metal charge transfer in Ni-ibtt, reducing electrical resistivity .

- Thermal Stability : Thermogravimetric analysis (TGA) shows backbone rigidity enhances thermal conductivity (e.g., Ni-btt vs. Ni-ibtt) .

Method : Compare Seebeck coefficients of modified polymers to assess thermoelectric efficiency .

Q. Basic: How do secondary interactions influence crystal packing in brominated derivatives?

Answer :

In bromomethyl analogs (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene):

- C–H···Br Hydrogen Bonds : Dominate packing in para-substituted derivatives .

- Br···Br Contacts : Contribute to layered structures in ortho-substituted analogs .

Analysis : Single-crystal X-ray diffraction identifies dominant interactions, guiding crystal engineering .

Q. Advanced: How to resolve contradictions in catalytic activities of derivatives in cross-coupling reactions?

Answer :

Discrepancies arise from:

- Ligand Effects : Bulky tert-butyl groups may sterically hinder catalytic sites in Pd complexes .

- Solvent Polarity : Polar solvents (DMF) improve aryl halide activation but may destabilize intermediates .

Resolution : Perform kinetic studies (e.g., Eyring plots) to compare activation barriers under varied conditions .

Q. Basic: What safety precautions are essential when handling this compound?

Answer :

- Reactivity : Brominated derivatives (e.g., 1,2,4,5-tetrakis(bromomethyl)benzene) are irritants; use fume hoods and PPE .

- Storage : Store under inert gas (Ar) at –20°C to prevent oxidation .

Emergency Protocols : Refer to SDS sheets for spill management and first-aid measures .

Q. Advanced: How does incorporation into MOFs affect luminescent properties?

Answer :

In Zr-CAU-24 MOFs :

属性

IUPAC Name |

1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUYYPERSWXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473329 | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447463-65-2 | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。